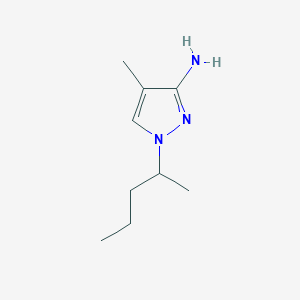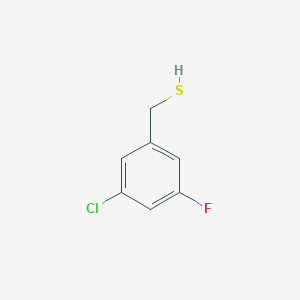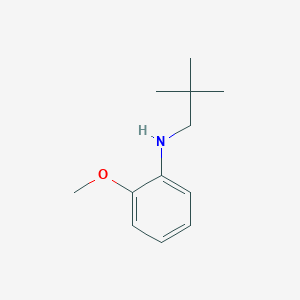
N-(2,2-dimethylpropyl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethylpropyl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a 2,2-dimethylpropyl group attached to the nitrogen atom of the aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-2-methoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as transition metal-catalyzed reactions, can be employed to enhance the efficiency of the synthesis. The use of renewable starting materials and green chemistry principles is also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-dimethylpropyl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethylpropyl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,2-dimethylpropyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide
Uniqueness
N-(2,2-dimethylpropyl)-2-methoxyaniline is unique due to the presence of both the methoxy group and the 2,2-dimethylpropyl group, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-2-methoxyaniline |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)9-13-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3 |
InChI-Schlüssel |
ZCFNMYVNMCURNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


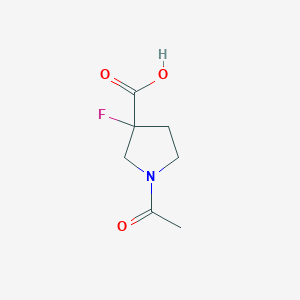
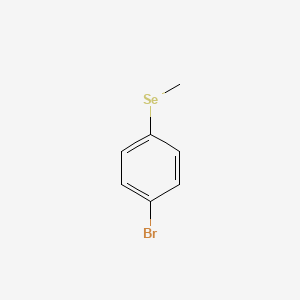
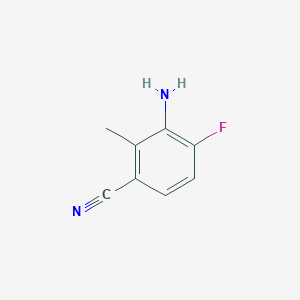
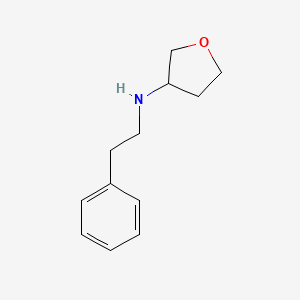

![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)


![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
